REACTION_CXSMILES
|
[OH-].[Na+].[O:3]1[CH2:8][CH2:7][CH2:6][CH2:5][CH:4]1[O:9][CH2:10][CH2:11][C:12]([O:14]C)=[O:13]>C1COCC1>[O:3]1[CH2:8][CH2:7][CH2:6][CH2:5][CH:4]1[O:9][CH2:10][CH2:11][C:12]([OH:14])=[O:13] |f:0.1|
|
Name
|
|
Quantity
|
349 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
67.68 g
|
Type
|
reactant
|
Smiles
|
O1C(CCCC1)OCCC(=O)OC
|
Name
|
|
Quantity
|
680 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at room temperature for 3 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The THF was removed in vacuo
|
Type
|
WASH
|
Details
|
the aqueous layer was then washed with ethyl acetate (260 mL)
|
Type
|
TEMPERATURE
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Details
|
before cooling to 0° C.
|
Type
|
ADDITION
|
Details
|
careful acidification to pH 5 by the addition of hydrochloric acid (2M)
|
Type
|
EXTRACTION
|
Details
|
The product was extracted with ethyl acetate (3×250 mL)
|
Type
|
CUSTOM
|
Details
|
before drying
|
Type
|
CUSTOM
|
Details
|
(MgSO4) and evaporation
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
O1C(CCCC1)OCCC(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 57 g | |
YIELD: PERCENTYIELD | 91% | |
YIELD: CALCULATEDPERCENTYIELD | 91% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |